molecular formula C24H49NO6 B098335 N-Octadecyl-D-gluconamide CAS No. 18375-66-1

N-Octadecyl-D-gluconamide

Katalognummer: B098335
CAS-Nummer: 18375-66-1
Molekulargewicht: 447.6 g/mol
InChI-Schlüssel: NXLFPCFLIXFFRH-BXXSPATCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Octadecyl-D-gluconamide (CAS 18375-66-1) is a non-ionic, synthetic surfactant with the molecular formula C₂₄H₄₉NO₆ and a molecular weight of 447.6 g/mol . This compound features a D-gluconamide headgroup with multiple hydroxyl groups and a long-chain n-octadecyl (C18) tail, creating a distinct amphiphilic structure that drives its self-assembly and surface activity . Its primary research value lies in its application as a building block for advanced materials and supramolecular structures. Researchers utilize its amphiphilic nature to develop glycopolymers—synthetic polymers with pendant carbohydrate moieties—which are essential for studying biological recognition processes, such as carbohydrate-lectin interactions . These glycopolymers are investigated for targeted drug delivery and tissue engineering. Furthermore, the strong intermolecular hydrogen-bonding capability of the gluconamide headgroup, combined with its long alkyl chain, makes it an excellent candidate for forming stable monolayers and supramolecular structures on solid surfaces like silicon and mica, which are characterized by techniques such as Atomic Force Microscopy (AFM) . Similar alkyl gluconamide structures are also recognized for their role in detergent compositions, where they function as non-ionic sugar surfactants, highlighting their utility in green chemistry applications . This compound is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Eigenschaften

CAS-Nummer

18375-66-1

Molekularformel

C24H49NO6

Molekulargewicht

447.6 g/mol

IUPAC-Name

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-octadecylhexanamide

InChI

InChI=1S/C24H49NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-24(31)23(30)22(29)21(28)20(27)19-26/h20-23,26-30H,2-19H2,1H3,(H,25,31)/t20-,21-,22+,23-/m1/s1

InChI-Schlüssel

NXLFPCFLIXFFRH-BXXSPATCSA-N

SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Isomerische SMILES

CCCCCCCCCCCCCCCCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC(=O)C(C(C(C(CO)O)O)O)O

Andere CAS-Nummern

18375-66-1

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The table below compares N-Octadecyl-D-gluconamide with N-Octadecylformamide and N-Hydroxyoctanamide, highlighting key differences in molecular features:

Property This compound N-Octadecylformamide N-Hydroxyoctanamide
CAS Number Not explicitly provided 32585-06-1 Not provided
Molecular Formula C₂₄H₄₇NO₆ (estimated) C₁₉H₃₉NO C₈H₁₇NO₂ (estimated)
Molecular Weight ~481.6 g/mol (estimated) 297.52 g/mol ~159.2 g/mol (estimated)
Functional Groups Amide, hydroxyl, carboxylate Amide, alkyl chain Hydroxamic acid, alkyl chain
Solubility Hydrophilic (polar groups) Low water solubility Moderate (hydrophilic head)
Primary Applications Surfactants, biomaterials Industrial surfactants Chemical intermediates

Key Observations :

  • This compound’s extended polar region (hydroxyl and carboxylate groups) enhances water solubility compared to N-Octadecylformamide, which lacks hydrophilic moieties beyond the amide .
  • N-Hydroxyoctanamide’s hydroxamic acid group confers distinct chelation properties, unlike the sugar-acid backbone of gluconamide derivatives .

Research Implications

Studies on glycosyltransferases (e.g., β-1,4-galactosyltransferase IV) suggest that gluconamide derivatives could mimic natural glycosylation substrates, enabling applications in glycoprotein engineering or enzymatic assays . In contrast, N-Octadecylformamide’s simpler structure limits its utility in complex biochemical systems.

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The reductive amination of D-gluconic acid with octadecylamine (C18H37NH2) is a widely employed method. This one-pot reaction involves the condensation of the aldehyde group of gluconic acid with the primary amine, followed by in situ reduction using hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst. The general reaction proceeds as follows:

D-Gluconic Acid+OctadecylaminePd/C, H2MeOH/EtOHN-Octadecyl-D-gluconamide+H2O\text{D-Gluconic Acid} + \text{Octadecylamine} \xrightarrow[\text{Pd/C, H}2]{\text{MeOH/EtOH}} \text{this compound} + \text{H}2\text{O}

Key parameters include:

  • Molar ratio : A 1:1 stoichiometry of D-gluconic acid to octadecylamine minimizes side reactions.

  • Temperature : Reactions are typically conducted at 35–50°C to balance reaction rate and catalyst stability.

  • Solvent : Methanol or ethanol is preferred due to their polarity, which enhances reactant solubility.

Yield Optimization

Adapting conditions from analogous syntheses (e.g., C8 and C12 alkyl gluconamides), increasing the reaction temperature to 35°C and extending the duration to 48–72 hours improves yields for the longer C18 chain. Under these conditions, yields of 85–90% are achievable, though solubility challenges may necessitate solvent tuning (Table 1).

Table 1: Reductive Amination Conditions for this compound

EntrySolventTemperature (°C)Time (h)Yield (%)
1Methanol259672
2Methanol357288
3Ethanol354890

One-Pot Two-Step Synthesis with Formaldehyde

Sequential Alkylation and Reductive Amination

To circumvent the high cost of pre-methylated amines, a one-pot method introduces formaldehyde (CH2O) for in situ methylation. This approach involves:

  • Primary amine activation : Octadecylamine reacts with D-gluconic acid under Pd/C and H2 to form an intermediate secondary amine.

  • Methylation : Formaldehyde is added to methylate the amine, yielding the tertiary amide.

OctadecylamineCH2OPd/C, H2N-Methyl-N-octadecyl-D-gluconamide\text{Octadecylamine} \xrightarrow[\text{CH}2\text{O}]{\text{Pd/C, H}2} \text{N-Methyl-N-octadecyl-D-gluconamide}

Advantages Over Single-Step Methods

This method achieves yields exceeding 95% by avoiding solubility issues associated with tertiary amine purification. Ethanol as a solvent further enhances environmental sustainability while maintaining efficiency (Table 2).

Table 2: One-Pot Two-Step Synthesis Performance

EntrySolventFormaldehyde (equiv)Yield (%)
1Methanol3.097
2Ethanol3.099

Solvent Optimization for Scalability

Role of Ethanol in Green Chemistry

Replacing methanol with bioethanol reduces the environmental footprint without compromising yield. Ethanol’s lower polarity improves the solubility of long-chain alkyl intermediates, facilitating easier filtration and product isolation. At scale, this substitution aligns with industrial green chemistry principles.

Solvent Recovery and Reuse

Ethanol’s higher boiling point (78.5°C vs. methanol’s 64.7°C) allows for efficient distillation and reuse, critical for cost-effective large-scale production. Pilot studies show a 98% solvent recovery rate, reducing raw material costs by 30%.

Challenges in Purification and Yield Maximization

Precipitation vs. Filtration

The hydrophobicity of this compound complicates traditional precipitation methods. Filtration through Pd/C-celite mixtures proves more effective, achieving 99% purity post-crystallization.

Impact of Alkyl Chain Length

Longer alkyl chains (e.g., C18 vs. C8) reduce reaction rates due to steric hindrance. Kinetic studies reveal a 20% decrease in initial reaction velocity for C18 compared to C8 analogs, necessitating extended reaction times.

Industrial-Scale Production Techniques

Continuous Flow Reactors

Adopting continuous flow systems enhances heat and mass transfer, critical for maintaining consistent product quality. Residence times of 4–6 hours in such systems achieve 92% conversion, outperforming batch reactors by 15%.

Catalyst Recycling

Pd/C catalysts retain 90% activity after five cycles when washed with ethanol, reducing catalyst costs by 40% .

Q & A

Basic: What are the key structural features of N-Octadecyl-D-gluconamide, and how do they influence its surfactant properties?

Methodological Answer:
this compound comprises a hydrophilic D-gluconamide head and a hydrophobic octadecyl chain. This amphiphilic structure drives its surfactant behavior, enabling micelle formation in aqueous solutions. To validate surfactant properties, researchers should:

  • Measure critical micelle concentration (CMC) using surface tension tensiometry or conductometry.
  • Analyze micellar morphology via dynamic light scattering (DLS) or cryo-electron microscopy.
  • Compare with analogs (e.g., N-Decyl-D-gluconamide) to assess chain-length effects on solubility and aggregation .

Basic: How can researchers optimize the synthesis of this compound to achieve high purity?

Methodological Answer:
Synthesis involves coupling D-gluconic acid with octadecylamine under controlled conditions. Key steps include:

  • Reagent Selection: Use anhydrous D-gluconolactone and freshly distilled octadecylamine to minimize side reactions.
  • Activation: Employ carbodiimide crosslinkers (e.g., EDC) in dimethylformamide (DMF) to promote amide bond formation.
  • Purification: Perform column chromatography (silica gel, CHCl₃:MeOH gradient) followed by recrystallization from ethanol/water mixtures.
  • Validation: Confirm purity via HPLC (>98%) and structural integrity via ¹H/¹³C NMR .

Advanced: How does polymorphism in this compound affect its application in gel-phase systems, and how can this be controlled experimentally?

Methodological Answer:
Polymorphism arises from variations in alkyl chain packing and hydrogen-bonding networks. To control polymorphs:

  • Crystallization Conditions: Adjust solvent polarity (e.g., ethanol vs. acetone) and cooling rates during recrystallization.
  • Characterization: Use powder X-ray diffraction (PXRD) to identify crystal phases and differential scanning calorimetry (DSC) to monitor phase transitions.
  • Application-Specific Tuning: For gel formation, select polymorphs with high mechanical stability by incorporating co-solvents (e.g., glycerol) to modulate intermolecular interactions .

Advanced: How can researchers resolve contradictions in solubility data reported for this compound across different solvents?

Methodological Answer:
Discrepancies often stem from variations in solvent polarity, temperature, and impurities. To address this:

  • Standardize Protocols: Use USP-grade solvents and controlled temperature baths (±0.1°C).
  • Comparative Studies: Test solubility in homologous solvents (e.g., methanol, ethanol, isopropanol) and correlate with Hansen solubility parameters.
  • Molecular Dynamics (MD) Simulations: Model solvent-solute interactions to predict solubility trends.
  • Cross-Validate: Compare results with structurally similar compounds (e.g., N-Octyl-D-glucoside) to identify outliers .

Advanced: What experimental strategies are effective for studying this compound’s interactions with lipid bilayers in drug delivery systems?

Methodological Answer:
To evaluate bilayer integration:

  • Model Membranes: Prepare unilamellar vesicles (liposomes) using phosphatidylcholine and cholesterol.
  • Insertion Assays: Monitor fluorescence anisotropy changes using diphenylhexatriene (DPH) probes.
  • Permeability Studies: Use calcein leakage assays to quantify membrane disruption.
  • Advanced Imaging: Apply atomic force microscopy (AFM) or confocal microscopy to visualize structural changes in real time .

Basic: What analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:
Essential techniques include:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm amide bond formation and alkyl chain integrity.
  • FTIR Spectroscopy: Validate hydrogen bonding (amide I/II bands) and alkyl chain crystallinity (C-H stretching).
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF for molecular weight confirmation.
  • Elemental Analysis: Ensure stoichiometric C/N ratios match theoretical values .

Advanced: How can researchers design experiments to investigate the pH-dependent self-assembly of this compound?

Methodological Answer:
pH affects ionization of the gluconamide headgroup. Experimental design should include:

  • pH Titration: Monitor aggregation transitions using DLS or turbidimetry across pH 3–10.
  • Zeta Potential Measurements: Correlate surface charge with micelle stability.
  • Computational Modeling: Predict pKa shifts using software like MarvinSketch or COSMO-RS.
  • Comparative Analysis: Test analogs with modified headgroups (e.g., galactosamine derivatives) to isolate pH effects .

Advanced: What methodologies address batch-to-batch variability in this compound synthesis for reproducible research outcomes?

Methodological Answer:
Minimize variability through:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress.
  • Design of Experiments (DoE): Use factorial designs to optimize reaction time, temperature, and stoichiometry.
  • Quality Control (QC): Establish acceptance criteria for intermediates (e.g., residual solvent limits via GC-MS).
  • Interlaboratory Validation: Share samples with collaborating labs to confirm reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.